1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isocyanate groups and two trifluoromethyl groups attached to a biphenyl backbone. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- typically involves the reaction of 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) with nickel in methanol to produce 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. This intermediate is then reacted with concentrated sulfuric acid to obtain the crude product, which is further purified by recrystallization with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include ureas, urethanes, and other derivatives depending on the specific nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is utilized in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- involves its reactivity with nucleophiles. The isocyanate groups react with nucleophiles to form stable products, which can then interact with various molecular targets and pathways. This reactivity is harnessed in various applications, including polymer synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiisocyanate: Similar in structure but lacks the trifluoromethyl groups.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of isocyanate groups.
Uniqueness
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is unique due to the presence of both isocyanate and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring these specific properties .
Properties
Molecular Formula |
C16H6F6N2O2 |
---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
4-isocyanato-1-[4-isocyanato-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H6F6N2O2/c17-15(18,19)13-5-9(23-7-25)1-3-11(13)12-4-2-10(24-8-26)6-14(12)16(20,21)22/h1-6H |
InChI Key |
GAQVRYAUXJRQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.